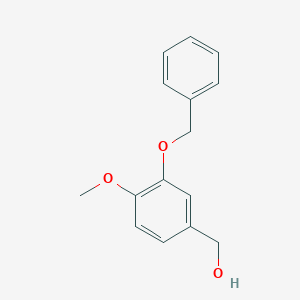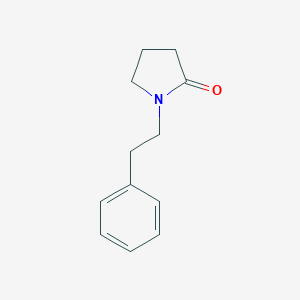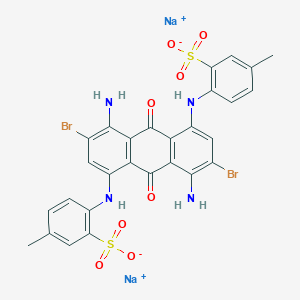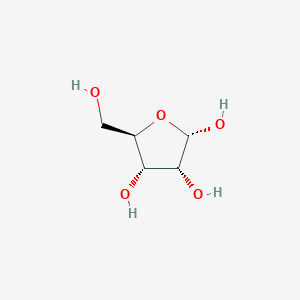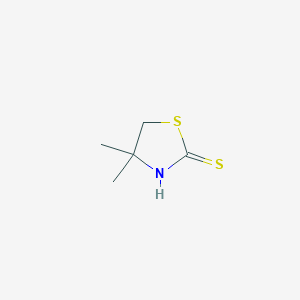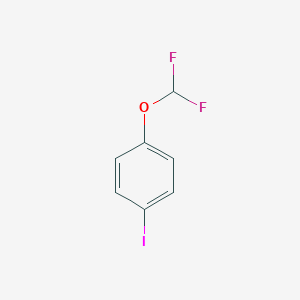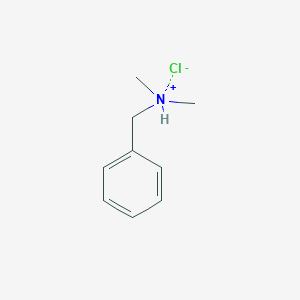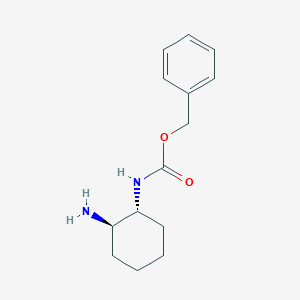![molecular formula C18H22N2O3 B154571 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester CAS No. 153939-51-6](/img/structure/B154571.png)
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an ethoxy group, and a propanoate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
Types of Reactions
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), Electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products, depending on the nature of the substituents involved.
科学的研究の応用
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Nilotinib: Another tyrosine kinase inhibitor with a similar structure and function.
Uniqueness
4-[2-(Methyl-2-pyridinylamino)ethoxy]benzenepropanoic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
153939-51-6 |
|---|---|
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3 |
InChIキー |
VVRUALUAVMKUJN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
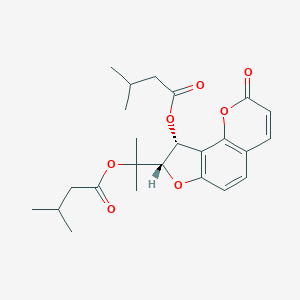
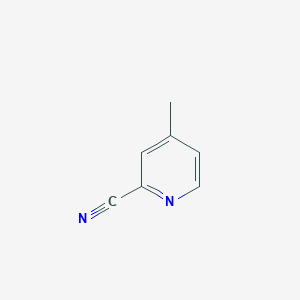
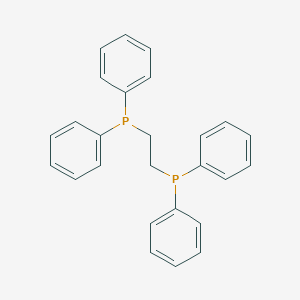
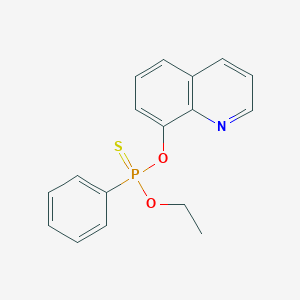
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
